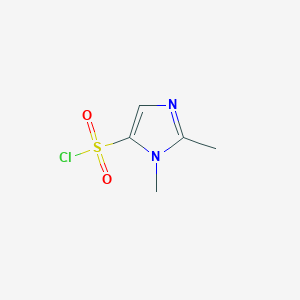

1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dimethylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-7-3-5(8(4)2)11(6,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAULHCBIEFNHJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849351-92-4 | |

| Record name | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,2-Dimethyl-1H-imidazole-5-sulfonyl Chloride

This guide provides an in-depth exploration of the synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride, a critical reagent in analytical chemistry and a versatile intermediate in pharmaceutical and agrochemical research.[1] The document is tailored for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the underlying chemical principles, safety considerations, and analytical validation required for successful synthesis.

Introduction: Significance and Applications

1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride is a specialized sulfonyl chloride derivative of imidazole.[2] Its primary utility lies in its function as a derivatizing agent, particularly in mass spectrometry (MS), to enhance the detectability and ionization of analytes with low intrinsic response, such as estrogens.[2] The reactive sulfonyl chloride group (-SO₂Cl) readily reacts with nucleophiles like amines and phenols, introducing the dimethylimidazole moiety which can improve chromatographic properties and MS sensitivity.[2] Beyond analytics, this compound serves as a key building block in the synthesis of more complex molecules, including biologically active sulfonamides for pharmaceutical and agricultural applications.[1][3]

The Chemistry of Synthesis: Chlorosulfonation of 1,2-Dimethylimidazole

The most direct and industrially relevant method for preparing 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride is the electrophilic aromatic substitution reaction of 1,2-dimethylimidazole with chlorosulfonic acid.[1][2] This process, known as chlorosulfonation, introduces the sulfonyl chloride group onto the imidazole ring.

Mechanistic Insights

The reaction proceeds via the attack of the electron-rich imidazole ring on the highly electrophilic sulfur atom of chlorosulfonic acid. The imidazole ring is an aromatic heterocycle with significant electron density, making it susceptible to electrophilic attack. The substitution occurs preferentially at the 5-position due to the directing effects of the two methyl groups and the nitrogen atoms within the ring.[2] The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of both the chlorosulfonic acid and the resulting sulfonyl chloride product.[2]

Reaction Workflow

The overall synthetic workflow can be visualized as a two-stage process: the initial reaction followed by a purification step.

Caption: A high-level overview of the synthesis workflow.

Detailed Synthesis Protocol

This protocol describes a representative lab-scale synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 1,2-Dimethylimidazole | 96.13 | 10.0 g | 1.0 |

| Chlorosulfonic Acid | 116.52 | 45.0 mL (~82.8 g) | ~6.8 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Isopropyl Alcohol | 60.10 | For recrystallization | - |

Step-by-Step Procedure

Safety First: This reaction involves highly corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2-dimethylimidazole (10.0 g).

-

Solvent Addition: Add dichloromethane (100 mL) to the flask to dissolve the starting material.

-

Cooling: Cool the flask to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent decomposition.[2]

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (~45 mL) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours under a nitrogen atmosphere.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~300 g) in a large beaker with vigorous stirring. This step neutralizes the excess chlorosulfonic acid and precipitates the product.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from isopropyl alcohol to yield 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride as a crystalline solid.[2]

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Melting Point: The melting point should be sharp and within the expected range of 44-47 °C.[1]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

-

Mass Spectrometry: To verify the molecular weight (194.64 g/mol ).[1]

Chemical Reaction Pathway

The chlorosulfonation of 1,2-dimethylimidazole can be represented by the following chemical equation and visualized in the diagram below.

Caption: The overall chemical reaction for the synthesis.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The presence of water will lead to the hydrolysis of chlorosulfonic acid and the desired product, significantly reducing the yield. Ensure all glassware is oven-dried and use anhydrous solvents.[2]

-

Temperature Control: The reaction is highly exothermic. Poor temperature control can lead to side reactions and decomposition of the starting material and product.[2]

-

Slow Addition of Reagent: The dropwise addition of chlorosulfonic acid is critical for maintaining temperature control and preventing a runaway reaction.

-

Purity of Starting Material: The purity of the 1,2-dimethylimidazole will directly impact the purity of the final product and the overall yield.

Conclusion

The synthesis of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride via direct chlorosulfonation is a robust and scalable method. By carefully controlling the reaction conditions, particularly temperature and moisture, high yields of a pure product can be obtained. This guide provides the necessary theoretical and practical framework for researchers to confidently and safely perform this synthesis, enabling further advancements in the fields where this valuable compound is applied.

References

- Benchchem. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4.

- Smolecule. Buy this compound | 849351-92-4.

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters, 17(12), 3170–3173. Available from: [Link]

-

Gayo, L. M., & Ruel, R. (1998). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 63(15), 5236–5237. Available from: [Link]

- Google Patents. EP0983982A1 - Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.

- Google Patents. US2744907A - Production of heterocyclic sulfonyl chlorides.

-

Colombe, J. R., DeBergh, J. R., & Buchwald, S. L. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. MIT Open Access Articles. Available from: [Link]

-

PrepChem.com. Synthesis of imidazolesulfonyl chloride. Available from: [Link]

-

Goddard-Borger, E. D., & Stick, R. V. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 3091–3094. Available from: [Link]

-

Nacsa, E. D., & Lambert, T. H. Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available from: [Link]

-

ResearchGate. Synthesis of sulfonyl-imidazolone derivatives 5. Available from: [Link]

-

PubChem. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. Imidazole. Available from: [Link]

-

Glyko. 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride. Available from: [Link]

-

SlideShare. Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Available from: [Link]

-

P212121 Store. This compound | CAS 849351-92-4. Available from: [Link]

-

Biorepositories. 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride. Available from: [Link]

Sources

physicochemical properties of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

An In-depth Technical Guide to 1,2-Dimethyl-1H-imidazole-5-sulfonyl Chloride

Introduction: Unveiling a Versatile Chemical Tool

1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride (DMIS) is a specialized heterocyclic compound that has garnered significant interest in both analytical and synthetic chemistry. With the molecular formula C₅H₇ClN₂O₂S, this reagent features a dimethylated imidazole core—a privileged scaffold in medicinal chemistry—appended with a highly reactive sulfonyl chloride (-SO₂Cl) functional group.[1][2] This unique structural combination makes it an invaluable tool for researchers.

The imidazole nucleus is a fundamental component of many biomolecules and pharmaceuticals, prized for its stability, hydrogen bonding capability, and ability to interact with biological targets.[3][4] The addition of the electrophilic sulfonyl chloride group transforms this stable core into a potent reagent. Its primary utility lies in its function as a derivatizing agent, particularly in the field of mass spectrometry, where it enhances the detection of otherwise difficult-to-ionize molecules.[1] Furthermore, it serves as a versatile building block for the synthesis of novel sulfonamides and other derivatives with potential therapeutic applications.[2][5]

This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride, offering field-proven insights for its effective use in a research and development setting.

Core Physicochemical & Structural Data

A precise understanding of a reagent's fundamental properties is critical for its successful application. The data below has been consolidated from various chemical and safety databases.

| Property | Value | Source(s) |

| IUPAC Name | 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | [1][6] |

| CAS Number | 849351-92-4 | [1][7][8] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1][6] |

| Molecular Weight | 194.64 g/mol | [1][6] |

| Exact Mass | 193.9917 Da | [6][9] |

| Physical Form | Solid / Low-melting solid | [7] |

| Melting Point | 44-47 °C | [7] |

| Boiling Point | 44-47 °C (Note: Likely decomposition or measurement under vacuum) | [2][7] |

| InChIKey | HAULHCBIEFNHJS-UHFFFAOYSA-N | [1][6][7] |

| SMILES | CC1=NC=C(N1C)S(=O)(=O)Cl | [9] |

| Storage Temperature | 2-8°C, Moisture-sensitive | [7][10] |

Synthesis & Purification: A Methodological Deep Dive

The synthesis of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride is most commonly achieved via direct chlorosulfonation of the 1,2-dimethylimidazole precursor. This method is efficient and scalable, making it suitable for both laboratory and industrial production.[1]

Expertise in Practice: The choice of chlorosulfonic acid as the reagent is deliberate; it serves as both the sulfonating and chlorinating agent in a one-pot reaction. However, its high reactivity necessitates stringent control over reaction conditions. The primary causality behind failure in this synthesis is moisture contamination, which hydrolyzes both the reagent and the product, and poor temperature control, which can lead to charring and the formation of undesired side products.

Diagram: General Synthesis Workflow

Caption: Workflow for the synthesis of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride.

Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative example and must be performed by qualified personnel with appropriate safety precautions.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous solvent (e.g., chloroform or dichloromethane). Cool the flask to 0°C using an ice bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (1.1 equivalents) to the stirred solvent, maintaining the temperature below 10°C.

-

Substrate Addition: Dissolve 1,2-dimethylimidazole (1.0 equivalent) in the anhydrous solvent and add it dropwise via the dropping funnel to the chlorosulfonic acid solution. The rate of addition must be controlled to keep the internal temperature below 50°C.[1]

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the excess chlorosulfonic acid.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid via recrystallization from a solvent such as isopropyl alcohol to yield the final product as a crystalline solid.[1]

Reactivity and Mechanism of Action

The chemical behavior of DMIS is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This group is highly susceptible to attack by a wide range of nucleophiles, making it an excellent sulfonating agent.[1]

Mechanism: The core reaction is a nucleophilic acyl substitution. A nucleophile (e.g., an amine or alcohol) attacks the electrophilic sulfur atom, forming a transient tetrahedral intermediate. The chloride ion, being an excellent leaving group, is subsequently eliminated, resulting in the formation of a stable sulfonamide or sulfonate ester and hydrochloric acid.

Diagram: General Reaction Mechanism

Caption: Nucleophilic substitution at the sulfonyl chloride group.

This reactivity is the cornerstone of its application in analytical chemistry. By reacting DMIS with a target analyte containing a nucleophilic handle (e.g., the hydroxyl group of an estrogen or the amine group of a pharmaceutical), a stable derivative is formed.[1] This derivatization serves a critical purpose: it appends the imidazole moiety, which has a high proton affinity, onto the analyte. This significantly improves the analyte's ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to dramatically lower limits of detection.[1]

Key Applications in Research & Development

-

High-Sensitivity Analytical Derivatization: DMIS is widely employed to enhance the detection of low-abundance or poorly ionizing compounds in complex matrices. Its primary use is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1]

-

Environmental Analysis: Detecting trace levels of estrogenic compounds and other endocrine disruptors in water samples.[1] Derivatization with DMIS can lower quantification limits to the picogram per liter (pg/L) range, a significant improvement over other agents.[1]

-

Biomarker Discovery & Drug Development: Quantifying steroids, hormones, and drug metabolites in biological samples like plasma or urine.[1]

-

-

Intermediate in Synthetic Chemistry: The imidazole core is a key pharmacophore in many approved drugs.[3][11] DMIS serves as a valuable starting material for synthesizing libraries of novel sulfonamide derivatives. The reaction with various primary and secondary amines allows for the rapid generation of diverse molecules for screening in drug discovery programs, targeting areas such as cancer and infectious diseases.[2][4][5]

Safe Handling, Storage, and Stability

As a highly reactive chemical, proper handling and storage of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride are paramount for both user safety and reagent integrity.

Safety & Handling:

-

Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6] It may also cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated area or fume hood. Wear chemical-impermeable gloves, safety goggles with side shields, and a lab coat.[13][14]

-

First Aid: In case of skin contact, wash off immediately with plenty of water for at least 15 minutes.[12][14] For eye contact, rinse thoroughly with water for at least 15 minutes and seek immediate medical attention.[12][13] If inhaled, move to fresh air.[12][13] If swallowed, rinse mouth with water and consult a physician.[12][13]

Stability & Storage:

-

Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13][14] The recommended storage temperature is between 2-8°C.[7]

-

Incompatibilities: It is moisture-sensitive and should be kept away from water, strong oxidizing agents, heat, and sources of ignition.[10][14] Hydrolysis will degrade the compound to the corresponding sulfonic acid.

-

Shelf Life: When stored correctly in solid form, the product can be stable for up to 6 months or longer.[15] Solutions should ideally be prepared fresh; if storage is necessary, they should be kept in tightly sealed vials at -20°C for up to one month.[15]

References

- 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 | Benchchem. (URL: )

- 1,2-DiMethyl-1H-iMidazole-5-sulfonyl chloride, 97% SDS, 849351-92-4 Safety D

- MSDS of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. (URL: )

- This compound | 849351-92-4 - Sigma-Aldrich. (URL: )

- Buy this compound | 849351-92-4 - Smolecule. (URL: )

-

1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem. (URL: [Link])

- This compound - LabSolutions | Lab Chemicals & Equipment. (URL: )

-

Synthesis of sulfonyl chloride substrate precursors - Columbia University. (URL: [Link])

-

This compound | CAS 849351-92-4 | P212121 Store. (URL: [Link])

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - MDPI. (URL: [Link])

-

Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed. (URL: [Link])

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 849351-92-4 [smolecule.com]

- 3. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]

- 6. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 849351-92-4 [sigmaaldrich.com]

- 8. 849351-92-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound [lgcstandards.com]

- 10. labsolu.ca [labsolu.ca]

- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes [mdpi.com]

- 12. capotchem.cn [capotchem.cn]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

- 15. Stability and Storage | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride (CAS 849351-92-4): A Versatile Reagent for Synthesis and Bioanalysis

Introduction: Unveiling a Niche Reagent with Broad Potential

In the landscape of modern chemical synthesis and analysis, certain reagents, while not universally known, offer unique advantages for specific, critical applications. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride, identified by its CAS number 849351-92-4, is one such compound. This specialized sulfonyl chloride derivative of imidazole has carved out a significant niche as a highly effective derivatizing agent in mass spectrometry and stands as a promising building block for the synthesis of complex molecules in medicinal chemistry.[1]

The unique structure of this molecule, featuring a dimethylated imidazole core coupled with a reactive sulphonyl chloride functional group, is central to its utility.[1] The imidazole ring is a well-established "privileged scaffold" in drug discovery, appearing in numerous biologically active compounds due to its ability to engage in various biological interactions. The sulfonyl chloride group, on the other hand, provides a highly reactive handle for forming stable sulfonamide and sulfonate ester linkages.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, properties, reactivity, and key applications of this compound. We will delve into not just the "what" but the "why," explaining the causality behind experimental choices and providing validated protocols to ensure scientific integrity and reproducibility.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its safe and effective use.

| Property | Value | Source(s) |

| CAS Number | 849351-92-4 | [2] |

| Molecular Formula | C₅H₇ClN₂O₂S | [2] |

| Molecular Weight | 194.64 g/mol | [2] |

| Physical Form | Solid, powder | |

| Melting Point | 44-47 °C | [3] |

| Boiling Point | 44-47 °C | |

| InChIKey | HAULHCBIEFNHJS-UHFFFAOYSA-N | [2] |

| Storage | Store at 2-8°C |

Safety and Handling:

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this compound.

Synthesis and Purification: From Precursor to Final Product

The synthesis of this compound is a multi-step process that begins with the formation of its precursor, 1,2-dimethylimidazole.

Part 1: Synthesis of the 1,2-Dimethylimidazole Precursor

There are several established routes to synthesize 1,2-dimethylimidazole. A common and scalable method involves the methylation of 2-methylimidazole.[4][5]

Reaction Scheme:

Caption: Synthesis of 1,2-Dimethylimidazole via methylation.

Detailed Protocol: Methylation of 2-Methylimidazole [4][5]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve 2-methylimidazole (1 equivalent) in a high-boiling organic solvent such as dimethylformamide (DMF).

-

Heating: Heat the solution to 120-140 °C under an inert atmosphere (e.g., nitrogen).

-

Addition of Methylating Agent: Slowly add dimethyl carbonate (2-3 equivalents) dropwise over a period of 5-6 hours, maintaining the reaction temperature.

-

Reaction Completion: After the addition is complete, continue heating at 145 °C for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the resulting crude 1,2-dimethylimidazole by vacuum distillation, collecting the fraction at 100-110 °C under 4.0 kPa vacuum.[4] The final product should be a high-purity liquid or low-melting solid.

-

Part 2: Synthesis of this compound

The most direct method for synthesizing the title compound is the chlorosulfonation of 1,2-dimethylimidazole.[1] A patented method provides a specific and robust procedure.[6]

Reaction Scheme:

Caption: Patented three-step synthesis of the title compound.

Detailed Protocol: A Three-Step Synthesis [6]

-

Step 1: Formation of 2-Methylimidazole Hydrochloride:

-

Add 2-methylimidazole to a solution of hydrogen chloride in dichloromethane to precipitate 2-methylimidazole hydrochloride.

-

-

Step 2: Chlorosulfonation:

-

Carefully add the 2-methylimidazole hydrochloride to chlorosulfonic acid. This reaction generates 2-methylimidazole-5-sulfonyl chloride.

-

-

Step 3: Methylation:

-

Add the 2-methylimidazole-5-sulfonyl chloride to dimethyl carbonate, followed by the addition of anhydrous sodium carbonate. This final step methylates the imidazole ring to yield this compound.

-

This patented method is advantageous due to its use of readily available starting materials, relatively stable intermediates, and good overall yield.[6]

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur atom is rendered highly electron-deficient by the two oxygen atoms and the chlorine atom, making it an excellent target for nucleophilic attack. The chloride ion is a good leaving group, facilitating these substitution reactions.[1]

General Reaction with Nucleophiles:

Caption: Nucleophilic substitution at the sulfonyl chloride.

This reactivity is the foundation for its two primary applications: as a derivatizing agent for analytical purposes and as a building block for synthesizing sulfonamides in drug discovery. The reaction with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides.[7][8]

Core Application: Derivatization for Enhanced LC-MS/MS Sensitivity

A significant and well-documented application of this compound (often abbreviated as DMISC in this context) is as a derivatization reagent to improve the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for phenolic compounds, particularly estrogens.[9][10][11][12]

The Rationale Behind Derivatization:

Many phenolic compounds, such as estradiol, have poor ionization efficiency in mass spectrometry, leading to low sensitivity. Derivatization with DMISC converts the phenolic hydroxyl group into a sulfonate ester. This derivative has several advantages:

-

Improved Ionization: The resulting dimethylimidazolesulfonyl (DMIS) derivatives readily form intense [M+H]⁺ ions in positive-ion electrospray ionization (ESI-MS).[12][13]

-

Analyte-Specific Fragmentation: Unlike other derivatizing agents like dansyl chloride, which often produce fragment ions from the derivatizing agent itself, DMIS derivatives can generate analyte-specific fragments, enhancing the specificity and reliability of the analysis.[9][11]

-

Enhanced Chromatographic Properties: The derivatives often exhibit good chromatographic behavior, leading to better separation and peak shapes.[12]

Experimental Workflow for Estrogen Analysis:

Caption: Workflow for estrogen analysis using DMISC derivatization.

Detailed Protocol: Derivatization of Estradiol in Serum for LC-MS/MS [9]

This protocol is a generalized procedure based on published methods and should be optimized for specific instruments and applications.

-

Sample Preparation (Extraction):

-

To 200 µL of serum, add an internal standard (e.g., deuterated estradiol).

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization Reaction:

-

Reconstitute the dried extract in a buffer solution (e.g., 75 µL of 100 mM sodium bicarbonate, pH 9).

-

Add a solution of DMISC in an organic solvent (e.g., 75 µL of 3 mg/mL DMISC in acetone).

-

Incubate the mixture at an elevated temperature (e.g., 65 °C) for a set time (e.g., 15 minutes).[14]

-

-

Sample Cleanup:

-

After cooling, the reaction mixture can be directly injected or subjected to a further cleanup step if necessary.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to promote protonation.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization mode (ESI+). Monitor the specific precursor-to-product ion transitions for the DMIS-derivatized estradiol and the internal standard.

-

This derivatization strategy has enabled the quantification of estradiol at levels as low as 0.5 pg/mL in serum, making it suitable for challenging analyses in samples from men, children, and post-menopausal women.[9]

Application in Medicinal Chemistry: A Versatile Building Block

Beyond its role in bioanalysis, this compound is a valuable building block for synthesizing novel compounds in drug discovery. The sulfonamide functional group is a key pharmacophore in a wide array of approved drugs, including antibacterial agents, diuretics, and protease inhibitors.[15]

The reaction of this compound with a diverse library of primary and secondary amines allows for the rapid generation of novel sulfonamides incorporating the 1,2-dimethylimidazole moiety.

General Protocol: Synthesis of a 1,2-Dimethyl-1H-imidazole-5-sulfonamide

This is a general procedure that can be adapted for various amine substrates.

-

Reaction Setup: Dissolve the amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) in a reaction vessel.

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents) to the solution.

-

Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add a solution of this compound (1.1 equivalents) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification:

-

Quench the reaction with water or a dilute aqueous acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired sulfonamide.

-

This synthetic route provides a straightforward entry into a class of compounds that combines two medicinally important scaffolds, offering a rich area for exploration in drug development programs.

Conclusion: A Reagent of Strategic Importance

This compound (CAS 849351-92-4) is a specialized reagent with significant, field-proven applications. Its primary role as a derivatizing agent for enhancing the LC-MS/MS sensitivity of phenolic compounds is well-established, providing a critical tool for bioanalytical scientists. Furthermore, its inherent reactivity as a sulfonyl chloride, combined with the desirable properties of the imidazole core, makes it a valuable building block for medicinal chemists seeking to synthesize novel sulfonamide-based drug candidates. A comprehensive understanding of its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to leverage its full potential in both analytical and synthetic applications, driving innovation in drug discovery and development.

References

-

ResearchGate. (n.d.). Chemical structures of the novel derivatization reagent (1,2-dimethylimidazole-5-sulfonyl chloride), estradiol, and two previously reported sulfonyl chloride reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN102796047A - Method for preparing 1,2-dimethylimidazole.

-

ResearchGate. (2025, August 6). Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Retrieved from [Link]

-

eNeuro. (2022, July 4). Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS. Retrieved from [Link]

- Google Patents. (n.d.). CN106045912A - Preparation method for 1,2-dimethylimidazole.

-

eqipped. (n.d.). 1,2-Dimethylimidazole For Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2014, December 25). Improved profiling of estrogen metabolites by orbitrap LC/MS. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). Preparation method of 1, 2-dimethylimidazole-5-sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. Retrieved from [Link]

-

CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

PubMed. (n.d.). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Retrieved from [Link]

-

ResearchGate. (2025, August 10). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: Application to 1-hydroxypyrene in human urine. Retrieved from [Link]

- Google Patents. (n.d.). RU2486176C1 - Method for preparing 2-methylimidazole.

-

PubMed. (n.d.). Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 849351-92-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 1,2-Dimethylimidazole synthesis - chemicalbook [chemicalbook.com]

- 5. CN106045912A - Preparation method for 1,2-dimethylimidazole - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. researchgate.net [researchgate.net]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]

- 12. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Improved profiling of estrogen metabolites by orbitrap LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A-Technical-Guide-to-the-Reactivity-of-1,2-Dimethyl-1H-imidazole-5-sulphonyl-Chloride-with-Nucleophiles

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride (DMIS) with a variety of nucleophiles. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying reaction mechanisms, explores the impact of experimental conditions, and presents detailed protocols for the synthesis of sulfonamides and related derivatives. By integrating theoretical principles with practical, field-proven insights, this guide serves as an essential resource for leveraging the unique chemical properties of DMIS in synthetic and medicinal chemistry.

Introduction: The Versatile Role of this compound

This compound, hereafter referred to as DMIS, is a specialized sulfonyl chloride derivative of imidazole.[1] Its structure is characterized by a reactive sulphonyl chloride (-SO₂Cl) group at the 5-position of a dimethylated imidazole ring.[1] This unique combination of a highly electrophilic sulfonyl group and a biologically relevant imidazole scaffold makes DMIS a valuable reagent in several scientific domains.[1][2]

In medicinal chemistry, the imidazole moiety is a well-established pharmacophore found in numerous therapeutic agents, prized for its stability, water solubility, and hydrogen bonding capabilities.[2] The sulfonamide linkage, readily formed from sulfonyl chlorides, is a critical functional group in a vast array of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory drugs.[3][4][5] Consequently, DMIS serves as a key building block for the synthesis of complex molecules with potential therapeutic applications.[1]

Beyond its role in drug discovery, DMIS is also employed in analytical chemistry as a derivatizing agent. Its reaction with hydroxyl or amine groups in target molecules forms stable derivatives that enhance ionization efficiency and improve detection in mass spectrometry, aiding in biomarker discovery and the analysis of low-abundance compounds.[1]

This guide will delve into the core principles governing the reactivity of DMIS, providing both the mechanistic understanding and the practical knowledge required for its effective application in the laboratory.

Physicochemical Properties and Electronic Structure

The reactivity of DMIS is fundamentally dictated by its electronic and steric properties. The sulfonyl chloride group is strongly electrophilic, rendering the sulfur atom highly susceptible to nucleophilic attack.[1] The presence of two electron-withdrawing oxygen atoms and a chlorine atom polarizes the S-Cl bond, making chloride an excellent leaving group.

The 1,2-dimethylated imidazole ring also plays a crucial role. It influences the electron density of the sulfonyl group and contributes to the overall stability and solubility of the molecule and its derivatives. Understanding these intrinsic properties is key to predicting reaction outcomes and optimizing conditions.

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 849351-92-4 | [6][7][8] |

| Molecular Formula | C₅H₇ClN₂O₂S | [7][8] |

| Molecular Weight | 194.64 g/mol | [7][8][9] |

| Physical Form | Solid | [6] |

| Melting Point | 44-47 °C | [6] |

| Storage | Store at 2-8 °C |[6] |

General Reaction Mechanism with Nucleophiles

The reaction of DMIS with nucleophiles (Nu-H) predominantly follows a nucleophilic substitution mechanism, often referred to as a sulfonylation reaction. The general transformation can be depicted as follows:

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 849351-92-4 [sigmaaldrich.com]

- 7. store.p212121.com [store.p212121.com]

- 8. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The Versatile Building Block: A Technical Guide to 1,2-Dimethyl-1H-imidazole-5-sulfonyl Chloride in Organic Synthesis

Introduction: Unveiling a Privileged Scaffold Component

In the landscape of modern medicinal and agricultural chemistry, the imidazole ring stands as a privileged scaffold, present in a multitude of biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone of drug design. When functionalized with a reactive sulfonyl chloride group, the resulting molecule becomes a powerful and versatile building block for the synthesis of complex organic compounds. This guide provides an in-depth technical overview of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride, a key reagent for introducing the 1,2-dimethylimidazole sulfonyl moiety into target molecules.

Aimed at researchers, scientists, and professionals in drug development, this document will delve into the synthesis, reactivity, and practical applications of this compound. We will explore the causality behind synthetic strategies and provide detailed, actionable protocols for its preparation and use in the synthesis of sulfonamides, a class of compounds with a rich history and continued importance in pharmacotherapy.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 849351-92-4 | [3] |

| Molecular Formula | C₅H₇ClN₂O₂S | [3] |

| Molecular Weight | 194.64 g/mol | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 44-47 °C | [4] |

| Storage Temperature | 2-8 °C | [4] |

Safety Profile:

1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride is classified as a corrosive and irritant substance.[3] It is harmful if swallowed and causes severe skin burns and eye damage.[3] As with all sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, releasing hydrochloric acid. Therefore, it must be handled in a dry, well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis of 1,2-Dimethyl-1H-imidazole-5-sulfonyl Chloride: A Tale of Two Pathways

The preparation of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride can be approached through two primary synthetic routes: direct chlorosulfonation of the pre-formed 1,2-dimethylimidazole ring or a multi-step synthesis starting from 2-methylimidazole. The choice of method often depends on the scale of the synthesis, available starting materials, and desired purity.

Pathway 1: Direct Chlorosulfonation of 1,2-Dimethylimidazole

This is the most direct and common method for the synthesis of the title compound.[5] It involves the electrophilic substitution of 1,2-dimethylimidazole with chlorosulfonic acid.

Figure 1: Conceptual workflow for the direct chlorosulfonation of 1,2-dimethylimidazole.

Mechanistic Rationale for Regioselectivity:

The electrophilic substitution on the 1,2-dimethylimidazole ring preferentially occurs at the C5 position. This regioselectivity is governed by the electronic properties of the imidazole ring. The nitrogen atom at position 1 is a "pyrrole-like" nitrogen, donating its lone pair to the aromatic system, while the nitrogen at position 3 is "pyridine-like," with its lone pair in an sp² orbital. The electron-donating nature of the N1-methyl group and the C2-methyl group increases the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted imidazole. The substitution occurs at C5 as the intermediate carbocation formed by attack at this position is the most stable, with the positive charge being delocalized over the ring without disrupting the aromatic sextet of the adjacent "pyridine-like" nitrogen.

Experimental Protocol: Direct Chlorosulfonation

This protocol is a generalized procedure based on established methods for the chlorosulfonation of aromatic compounds.

Materials:

-

1,2-Dimethylimidazole

-

Chlorosulfonic acid

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with a magnetic stirrer and a dropping funnel

-

Ice bath

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-dimethylimidazole (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volumes).

-

Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropyl alcohol) or by column chromatography on silica gel.[5]

Pathway 2: Multi-step Synthesis from 2-Methylimidazole

An alternative, multi-step synthesis route has been described in the patent literature (CN114989092A), which may be advantageous in certain contexts, potentially offering better control over the reaction and avoiding the direct use of large excesses of chlorosulfonic acid on the final methylated imidazole.[6]

Figure 2: Workflow for the multi-step synthesis of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride.

Experimental Protocol: Multi-step Synthesis (Adapted from CN114989092A)

Step 1: Synthesis of 2-Methylimidazole Hydrochloride

-

Add 2-methylimidazole to a solution of hydrogen chloride in dichloromethane to precipitate 2-methylimidazole hydrochloride.[6]

Step 2: Synthesis of 2-Methylimidazole-5-sulfonyl Chloride

-

Add the 2-methylimidazole hydrochloride from the previous step to chlorosulfonic acid to generate 2-methylimidazole-5-sulfonyl chloride.[6]

Step 3: Synthesis of 1,2-Dimethyl-1H-imidazole-5-sulfonyl Chloride

-

Add the 2-methylimidazole-5-sulfonyl chloride to dimethyl carbonate, followed by the addition of anhydrous sodium carbonate.[6]

-

The reaction mixture is then worked up to isolate the final product, 1,2-dimethylimidazole-5-sulfonyl chloride.[6]

This patented method suggests that the reaction temperatures are close to ambient, which could offer safety advantages.[6]

Application in Organic Synthesis: The Gateway to Imidazole Sulfonamides

The primary utility of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride lies in its ability to react with nucleophiles, most notably primary and secondary amines, to form the corresponding sulfonamides.[7] This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of numerous therapeutic agents.

Figure 3: General reaction scheme for the synthesis of sulfonamides.

Experimental Protocol: Synthesis of N-Benzyl-1,2-dimethyl-1H-imidazole-5-sulfonamide (A Representative Example)

Materials:

-

1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride

-

Benzylamine

-

Pyridine or Triethylamine (as a base)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Add pyridine or triethylamine (1.2 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzylamine (1.1 equivalents) in anhydrous dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M hydrochloric acid, water, and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-1,2-dimethyl-1H-imidazole-5-sulfonamide.

Medicinal Chemistry Relevance

While specific blockbuster drugs directly synthesized from 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride are not prominently documented in publicly available literature, the resulting N-(1,2-dimethyl-1H-imidazol-5-yl)sulfonyl moiety is of significant interest in drug discovery. The sulfonamide group is a well-established pharmacophore found in antibacterials, diuretics, anticonvulsants, and anti-inflammatory agents. The 1,2-dimethylimidazole portion of the molecule can impart desirable properties such as improved solubility, metabolic stability, and the ability to form key interactions with biological targets. For instance, the structurally related N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide has been identified as a selective alpha 1A receptor agonist, highlighting the potential of imidazole-containing sulfonamides in targeted therapies.[8]

Handling, Storage, and Disposal

Handling:

-

Always handle 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Keep away from moisture, as it will hydrolyze.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Recommended storage temperature is between 2-8 °C.[4]

-

Store away from incompatible materials such as water, strong bases, and oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Small spills can be carefully neutralized with a solid absorbent material like sodium bicarbonate before collection for disposal.

-

Unused or waste material should be treated as hazardous waste.

Conclusion

1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride is a valuable and reactive building block in organic synthesis. Its straightforward preparation and predictable reactivity with amines make it an essential tool for introducing the 1,2-dimethylimidazole sulfonamide scaffold into molecules of interest. A thorough understanding of its synthesis, handling, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively utilize this reagent in the quest for novel and improved therapeutic agents.

References

-

Chemistry LibreTexts. Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (URL: [Link])

-

Reddit. Any tips on cleaning up SO2Cl2 chlorination reactions? : r/Chempros. (URL: [Link])

-

Cheméo. Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). (URL: [Link])

-

KGROUP. Quenching Reactive Substances. (URL: [Link])

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (URL: [Link])

-

PubChem. 1,2-Dimethylimidazole | C5H8N2 | CID 15617. (URL: [Link])

-

Columbia University. 1_STANDARD EXPERIMENTAL PROTOCOLS-1. (URL: [Link])

-

WIPO Patentscope. Preparation method of 1, 2-dimethylimidazole-5-sulfonyl chloride. (URL: [Link])

-

PubChem. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258. (URL: [Link])

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (URL: [Link])

- Google Patents. CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride. (URL: )

-

ResearchGate. Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. (URL: [Link])

-

ResearchGate. Chlorination of 5a with thionyl chloride. (URL: [Link])

- Google Patents. US20100228020A1 - Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride. (URL: )

-

ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution... (URL: [Link])

-

ResearchGate. Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (URL: [Link])

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (URL: [Link])

-

P212121 Store. 1,2-Dimethyl-1h-imidazole-5-sulphonyl chloride | CAS 849351-92-4. (URL: [Link])

-

ResearchGate. Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. (URL: [Link])

-

Der Pharma Chemica. Facile Synthesis of 1,2-dimethyl-5-aryl-1H-imidazole Derivatives Under Ultrasonic Irradiation. (URL: [Link])

-

WUR eDepot. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. (URL: [Link])

-

YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. (URL: [Link])

-

MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (URL: [Link])

- Google Patents. CN1297544C - 2-phenyl benzoimidazole-5-sulfonic acid prepared with segregative 3.

-

Quora. Is imidazole more reactive toword electrophilic substitution than pyrazole or not? (URL: [Link])

-

PubChem. N,N-Dimethyl-1H-imidazole-1-sulfonamide | C5H9N3O2S | CID 395751. (URL: [Link])

-

PubMed. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist. (URL: [Link])

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 849351-92-4 [sigmaaldrich.cn]

- 5. benchchem.com [benchchem.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]

- 8. Synthesis and in vitro characterization of N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8- tetrahydronaphthalen-1-yl]methanesulfonamide and its enantiomers: a novel selective alpha 1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

solubility of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 1,2-Dimethyl-1H-imidazole-5-sulfonyl Chloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride (CAS No. 849351-92-4), a critical reagent in synthetic chemistry and specialized analytical applications. Due to the absence of extensive published quantitative solubility data, this document emphasizes the theoretical principles governing its solubility, the critical impact of solvent-solute reactivity, and provides robust, field-proven methodologies for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to handle and deploy this compound effectively in solution.

Introduction and Physicochemical Profile

1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride is a specialized heterocyclic sulfonyl chloride derivative.[1] Its utility, particularly as a derivatization agent in mass spectrometry and as an intermediate in the synthesis of complex sulfonamides, is fundamentally dependent on its behavior in solution.[1] Understanding its solubility is not merely a matter of dissolution but a critical parameter for controlling reaction kinetics, ensuring reaction homogeneity, and preventing compound degradation.

The molecule's structure, featuring a polar dimethylimidazole core and a highly electrophilic sulfonyl chloride group, results in a nuanced solubility profile.[1] It is a solid at ambient temperature and is noted to be moisture-sensitive, a key factor that dictates handling and storage conditions.[2][3]

Table 1: Physicochemical Properties of 1,2-Dimethyl-1H-imidazole-5-sulfonyl Chloride

| Property | Value | Source(s) |

| CAS Number | 849351-92-4 | [3][4] |

| Molecular Formula | C₅H₇ClN₂O₂S | [4] |

| Molecular Weight | 194.64 g/mol | [4][5] |

| Physical Form | Solid | [3] |

| Boiling Point | 44-47 °C (Note: Likely decomposition or under high vacuum) | [3] |

| InChIKey | HAULHCBIEFNHJS-UHFFFAOYSA-N | [3] |

| Sensitivity | Moisture sensitive | [2] |

| Storage | Store at 2-8°C under dry, inert conditions | [3] |

Theoretical Solubility Profile and Solvent Selection Logic

The principle of "like dissolves like" provides a foundational framework for predicting solubility. The 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride molecule possesses both polar (imidazole ring, sulfonyl group) and reactive (sulfonyl chloride) characteristics, suggesting higher affinity for polar aprotic solvents.

The Critical Distinction: Aprotic vs. Protic Solvents

The most crucial consideration when selecting a solvent for this compound is the high reactivity of the sulfonyl chloride functional group.

-

Aprotic Solvents (Recommended for Dissolution): These solvents lack acidic protons (e.g., O-H, N-H bonds) and do not act as nucleophiles. They are ideal for physically dissolving the compound without causing chemical degradation. Polar aprotic solvents are particularly effective as they can solvate the polar regions of the molecule without engaging in destructive chemical reactions.[6]

-

Protic Solvents (Reactive - Use with Caution): These solvents (e.g., water, alcohols, primary/secondary amines) contain acidic protons and are nucleophilic. They will react with the electrophilic sulfur atom of the sulfonyl chloride, leading to solvolysis.[1] This is not a simple dissolution but a chemical transformation, yielding the corresponding sulfonic acid or sulfonamide/sulfonate ester. While this reactivity is harnessed for synthesis, it must be avoided when the goal is to prepare a stable stock solution.[7]

Predicted Solubility in Common Organic Solvents

While quantitative data is unavailable, a qualitative assessment can guide solvent screening.

Table 2: Qualitative Solubility Prediction and Solvent Suitability

| Solvent Class | Example Solvents | Predicted Solubility | Suitability for Stable Solution | Rationale |

| Polar Aprotic | Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Good to High | Excellent | These solvents possess sufficient polarity to dissolve the compound but lack the nucleophilic character to react with the sulfonyl chloride group.[6] |

| Non-Polar Aprotic | Hexanes, Toluene, Diethyl Ether | Low to Insoluble | Good (if soluble) | The low polarity of these solvents is generally insufficient to overcome the crystal lattice energy of the polar solid. |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH) | Reactive | Poor (Leads to Degradation) | The compound will react via solvolysis to form the corresponding sulfonic acid or sulfonate ester.[7] The rate of reaction depends on temperature and solvent nucleophilicity. |

Safety and Handling of a Reactive Sulfonyl Chloride

1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride is a hazardous substance and must be handled with stringent safety protocols.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[3][5] Contact with moisture or water can release corrosive hydrogen chloride (HCl) gas.[8]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile, inspected before use), a lab coat, and tightly fitting safety goggles with a face shield for maximum protection.[9][10]

-

Handling Procedures: Use only dry glassware and equipment. To prevent hydrolysis from atmospheric moisture, handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[10] Avoid creating dust.[9] Store containers tightly closed in a cool, dry, and well-ventilated area away from incompatible materials like water, strong bases, and alcohols.[10]

-

Spill & First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] For eye contact, rinse cautiously with water for several minutes.[8] In all cases of exposure, seek immediate medical attention.

Experimental Workflow for Solubility Determination

Given the lack of published data, empirical determination is necessary. The following workflow provides a robust pathway from qualitative screening to precise quantitative measurement.

Caption: A logical workflow for determining the solubility of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride.

Protocol 1: Qualitative Solubility Assessment

This rapid method provides an initial screening of suitable solvents.

-

Preparation: To a series of dry glass vials, add approximately 5-10 mg of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride.

-

Solvent Addition: Add 1 mL of the selected anhydrous aprotic solvent to each vial.

-

Agitation: Seal the vials and agitate vigorously using a vortex mixer for 1-2 minutes at a constant ambient temperature (e.g., 25°C).

-

Observation: Visually inspect each vial against a dark background.

-

Soluble: The solid completely dissolves, yielding a clear, particle-free solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Document the observations for each solvent tested.

Protocol 2: Quantitative Solubility by Gravimetric Shake-Flask Method

This method determines the thermodynamic equilibrium solubility and is considered a gold standard.

-

Preparation of Saturated Solution: In a sealable vial, add an excess amount of the compound to a precisely known volume (e.g., 5.0 mL) of the chosen anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25.0 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure the system reaches equilibrium.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle completely.

-

Sampling: Tare a clean, dry collection vial on an analytical balance. Carefully withdraw a known aliquot (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are transferred. Place the aliquot into the tared collection vial and record the final weight.

-

Solvent Evaporation: Remove the solvent from the collection vial under a stream of inert gas or using a rotary evaporator. Ensure the final solid residue is completely dry by placing it under a high vacuum for several hours.

-

Final Weighing: Weigh the vial containing the dry solid residue on the same analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Final weight of vial + residue) - (Tare weight of vial).

-

Solubility (mg/mL) = (Mass of dissolved solid in mg) / (Volume of aliquot in mL).

-

Conclusion

References

-

P212121 Store. 1,2-Dimethyl-1h-imidazole-5-sulphonyl chloride | CAS 849351-92-4. [Link]

-

LabSolutions. This compound. [Link]

-

S D Fine-Chem Limited. SULPHURYL CHLORIDE. [Link]

-

PubChem. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. [Link]

-

New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. [Link]

-

International Chemical Safety Cards (ICSCs). ICSC 0198 - SULPHURYL CHLORIDE. [Link]

-

Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925. [Link]

-

Scribd. 4.1.1 Protic Vs Aprotic Solvent. [Link]

-

KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

-

The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]

-

Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800–804. [Link]

-

ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

-

Wang, X., et al. (2020). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 40(11), 3655-3672. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | 849351-92-4 [sigmaaldrich.com]

- 4. This compound [lgcstandards.com]

- 5. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 7. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. nj.gov [nj.gov]

molecular structure and formula of 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride

An In-depth Technical Guide to 1,2-Dimethyl-1H-imidazole-5-sulfonyl Chloride: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride (DMISC), a versatile reagent with significant applications in analytical chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its molecular structure, physicochemical properties, synthesis methodologies, and chemical reactivity. A core focus is placed on its role as a derivatizing agent for enhancing the detection of low-ionization analytes in liquid chromatography-mass spectrometry (LC-MS). Furthermore, this guide explores the broader context of the imidazole scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and application are provided, alongside a thorough discussion of safety and handling procedures.

Introduction

The imidazole ring is a privileged scaffold in medicinal and analytical chemistry, forming the core of numerous biologically active compounds and specialized reagents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal foundation for designing enzyme inhibitors and highly reactive chemical probes.[1] 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride (DMISC), a specialized derivative of imidazole, has emerged as a powerful tool, particularly in the field of analytical chemistry.

The strategic placement of a highly reactive sulfonyl chloride (-SO₂Cl) group on the dimethylated imidazole ring makes DMISC an excellent derivatizing agent.[2] This functional group readily reacts with nucleophilic moieties such as hydroxyl and amine groups, forming stable sulfonamide or sulfonate ester linkages.[3] This property is extensively exploited to enhance the ionization efficiency and detection sensitivity of otherwise difficult-to-analyze molecules, such as steroids and phenolic compounds, in mass spectrometry-based assays.[2][3]

This guide aims to provide a holistic understanding of DMISC, from its fundamental chemical properties to its practical applications in a laboratory setting.

Molecular Structure and Physicochemical Properties

Chemical Identity

-

Systematic Name: 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride

-

Common Abbreviation: DMISC

-

CAS Number: 849351-92-4[4]

-

Molecular Formula: C₅H₇ClN₂O₂S[4]

-

Molecular Weight: 194.64 g/mol [4]

Structural Representation

Figure 2: Molecular structure of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride.

Physicochemical Properties

A summary of the key physicochemical properties of DMISC is presented in Table 1.

| Property | Value | Source(s) |

| Physical Form | Solid, colorless to pale yellow crystalline material | [3] |

| Melting Point | 44-47 °C | [3][5] |

| Solubility | Soluble in polar organic solvents | [3] |

| Sensitivity | Moisture sensitive, hygroscopic, and thermally sensitive | [2][6] |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., nitrogen) | [2] |

Synthesis of 1,2-Dimethyl-1H-imidazole-5-sulfonyl Chloride

There are several established synthetic routes to DMISC, with the most common being the direct chlorosulfonation of 1,2-dimethylimidazole.

Synthesis Workflow

Figure 3: Key synthetic routes to 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride.

Experimental Protocol: Direct Chlorosulfonation

This method involves the direct reaction of 1,2-dimethylimidazole with chlorosulfonic acid.[2]

Materials:

-

1,2-Dimethylimidazole

-

Chlorosulfonic acid

-

Anhydrous dichloromethane (DCM)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask with a dropping funnel and nitrogen inlet

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2-dimethylimidazole in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid.

-

Separate the organic layer, and wash it with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as isopropyl alcohol to obtain pure 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride.[2]

Spectroscopic Characterization

Accurate characterization of DMISC is crucial for confirming its identity and purity.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the two methyl groups and the imidazole ring proton. |

| ¹³C NMR | Resonances for the two methyl carbons and the three imidazole ring carbons. |

| FT-IR | Characteristic strong S=O stretching vibrations in the range of 1360–1180 cm⁻¹.[2] |

| Mass Spectrometry | A molecular ion peak at m/z 194.64, corresponding to the molecular weight of the compound.[3] |